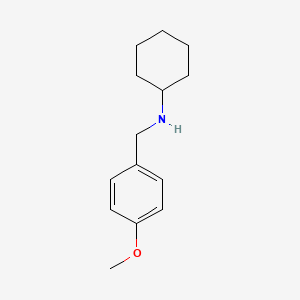

N-(4-methoxybenzyl)cyclohexanamine

Overview

Description

Synthesis Analysis

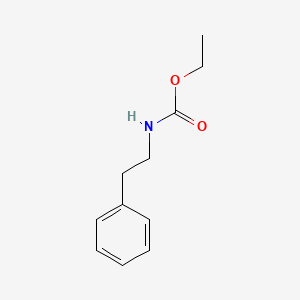

The synthesis of a compound similar to N-(4-methoxybenzyl)cyclohexanamine was described in a study . The reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL1) or 2-fluoro-4-hydroxybenzaldehyde (HL2) was studied . The cationic complexes of formula [RuCl(η6-p-cymene)(HL)]+ were isolated as solid chloride and trifluoromethylsulfate (TfO) salts .Molecular Structure Analysis

The spectroscopic data and X-ray structure of single crystals indicate that ruthenium is coordinated to the TSC ligands through the iminic nitrogen (N3) and the sulfur atoms of the thiosemicarbazone as well as to a chloride ion and the η6-p-cymene ring .Chemical Reactions Analysis

The reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL1) or 2-fluoro-4-hydroxybenzaldehyde (HL2) was studied . The cationic complexes of formula [RuCl(η6-p-cymene)(HL)]+ were isolated as solid chloride and trifluoromethylsulfate (TfO) salts .Scientific Research Applications

Organometallic Chemistry

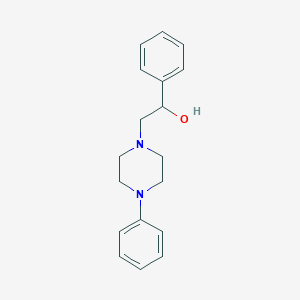

N-(4-methoxybenzyl)cyclohexanamine: has been utilized in the synthesis of thiosemicarbazone derivatives and their complexes with ruthenium (II)-p-cymene . These complexes have been studied for their solid-state structures, NMR spectra, and redox behavior. The coordination of the thiosemicarbazone ligand with the ruthenium center forms a five-membered chelate ring, which is significant for understanding the reactivity and stability of these organometallic compounds.

Cytotoxicity Studies

The synthesized ruthenium complexes mentioned above have been evaluated for their cytotoxicity against various cancer cell lines, including NCI-H460, A549, and MDA-MB-231 . Although they did not exhibit greater potency than cisplatin, they showed greater efficacy, particularly the complex derived from HL1. This suggests potential applications in developing new anticancer drugs.

Synthesis of Ligands

N-(4-methoxybenzyl)cyclohexanamine: is used as a precursor in the condensation reactions to prepare thiosemicarbazone ligands (HL1 and HL2) . These ligands are crucial for the formation of metal complexes that have applications in medicinal chemistry and catalysis.

Analytical Chemistry

The redox behavior of N-(4-methoxybenzyl)cyclohexanamine derivatives can be analyzed using techniques like cyclic voltammetry . This is important for understanding the electron transfer processes in various chemical systems, which has implications in sensors and other analytical devices.

Mechanism of Action

Target of Action

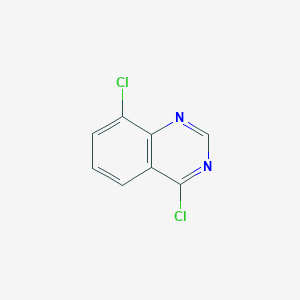

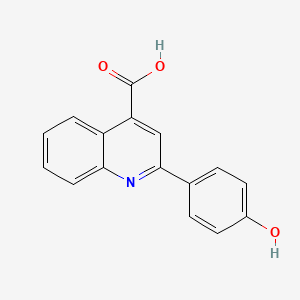

Related compounds such as n-(4-aminobutanoyl)-s-(4-methoxybenzyl)-l-cysteinylglycine (nsl-cg) have been found to target replication-transcription and rna dependent polymerase of sars cov-2 . Another compound, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide, was designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase .

Mode of Action

For instance, NSL-CG can work against two major targets of SARS CoV-2, replication-transcription and RNA dependent polymerase . Another compound, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide, was found to prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels .

Biochemical Pathways

For example, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide was found to reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Result of Action

For instance, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide was found to prevent amyloid beta (Aβ) formation and reduce the levels of phosphorylated forms of tau .

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBULMJLIEXHYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298142 | |

| Record name | N-(4-methoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)cyclohexanamine | |

CAS RN |

63674-11-3 | |

| Record name | NSC121076 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-methoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

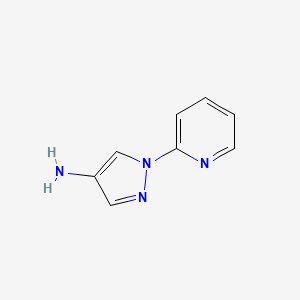

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)